molecular formula C9H11N3 B1419174 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile CAS No. 1173146-03-6

1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile

Cat. No. B1419174
M. Wt: 161.2 g/mol
InChI Key: PSZHEDMAZKKNDT-UHFFFAOYSA-N
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Description

“1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile” is a chemical compound with the molecular weight of 197.67 . It is also known as 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3.ClH/c1-7-9-3-2-8(6-10)12(9)5-4-11-7;/h2-3,7,11H,4-5H2,1H3;1H . This indicates the presence of a pyrrole and a pyrazine ring in the structure .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyrrolotriazepine Derivatives : Research shows that pyrrole derivatives can be converted into various complex compounds, including 5H-pyrrolo[2,1-d][1,2,5]triazepine derivatives. A notable example is the unexpected formation of 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one as a major product during cyclization attempts of a pyrrole ester substituted with a propargyl group (Menges et al., 2013).

  • Formation of Pyridine and Fused Pyridine Derivatives : Another study demonstrates the synthesis of a series of pyridine carbonitriles and pyrazolo-[3,4-b]-pyridine derivatives, highlighting the versatility of pyrrolopyrazine carbonitriles in synthesizing diverse heterocyclic compounds (Al-Issa, 2012).

  • Palladium-Catalyzed Tandem Reaction : A palladium(II)-catalyzed cascade reaction involving C(sp)–C(sp2) coupling and intramolecular C–N bond formation was developed to synthesize 1,3-disubstituted pyrrolo[1,2-α]pyrazines, demonstrating an efficient synthesis method (Chen et al., 2022).

Functionalization and Novel Compounds

  • N-Unsubstituted Pyrrolo[2,1-c]-1,3-Diazacycloalkano[1,2-a]pyrazinones : Research has led to the synthesis of novel heterocyclic systems, such as N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones, expanding the scope of pyrrolopyrazine derivatives (Mokrov et al., 2011).

  • Synthesis of 6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles : The reaction of certain pyrazinedicarbonitriles with nucleophilic reagents results in the formation of complex heterocyclic systems, illustrating the compound's role in synthesizing diverse heterocycles (Volovenko & Dubinina, 2002).

  • DMAP Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : The synthesis of tricyclic pyrrolopyrazine derivatives catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) was reported, revealing the compound's potential in facilitating complex synthesis processes (Khashi et al., 2015).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Some pyrazolo[3,4-b]pyrazine derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential pharmaceutical applications (El-Kashef et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-9-3-2-8(6-10)12(9)5-4-11-7/h2-3,7,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZHEDMAZKKNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile
Reactant of Route 2
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile
Reactant of Route 3
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile
Reactant of Route 4
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile
Reactant of Route 5
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile
Reactant of Route 6
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile

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